
sEH/AChE-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of sEH/AChE-IN-1 involves the combination of pharmacophores targeting both soluble epoxide hydrolase and acetylcholinesterase. The synthetic route typically includes the formation of 6-chlorotacrine (huprine)−TPPU hybrids. The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.
化学反应分析
sEH/AChE-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
sEH/AChE-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of soluble epoxide hydrolase and acetylcholinesterase.
Biology: Investigated for its effects on neuroinflammation and memory impairment.
Medicine: Potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Could be used in the development of new drugs targeting neurodegenerative diseases
作用机制
sEH/AChE-IN-1 exerts its effects by inhibiting the enzymes soluble epoxide hydrolase and acetylcholinesterase. The inhibition of soluble epoxide hydrolase reduces the hydrolysis of epoxyeicosatrienoic acids, leading to decreased neuroinflammation. The inhibition of acetylcholinesterase increases the levels of acetylcholine in the brain, improving memory and cognitive function .
相似化合物的比较
sEH/AChE-IN-1 is unique due to its dual inhibitory action on both soluble epoxide hydrolase and acetylcholinesterase. Similar compounds include:
sEH/AChE-IN-3: Another dual inhibitor with similar properties but different potency and selectivity.
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
TPPU: A selective soluble epoxide hydrolase inhibitor with potential therapeutic applications .
生物活性
sEH/AChE-IN-1, also known as Compound 12a, is a potent dual inhibitor of soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE). This compound has garnered attention in the field of neuropharmacology due to its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Overview of sEH and AChE
Soluble Epoxide Hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs), thereby regulating various physiological processes including inflammation and vascular function. Inhibition of sEH can elevate EET levels, which have been shown to exert neuroprotective effects and reduce neuroinflammation.
Acetylcholinesterase (AChE) is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibiting AChE increases ACh availability, enhancing cholinergic signaling, which is critical for cognitive functions.
The dual inhibition mechanism of this compound combines the effects of both sEH and AChE inhibition. By inhibiting sEH, the compound stabilizes EETs, which possess anti-inflammatory properties. Concurrently, AChE inhibition leads to increased levels of ACh, promoting cholinergic signaling. This dual action is particularly beneficial in models of AD where both neuroinflammation and cholinergic deficits are prominent.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against both sEH and AChE. The compound's IC50 values indicate its potency:
Enzyme | IC50 Value (nM) |
---|---|
Human sEH | 3.1 |
Human AChE | 1660 |
Human Butyrylcholinesterase (BChE) | 179 |
Mouse sEH | 14.5 |
Mouse AChE | 102 |
These results suggest that while this compound is a potent inhibitor of sEH, its activity against human AChE is comparatively lower, which may influence its therapeutic efficacy in humans .
In Vivo Studies
Animal studies using mouse models have provided further insights into the biological activity of this compound. In models such as SAMP8 and 5×FAD mice, treatment with this compound resulted in:
- Cognitive Improvement : Animals exhibited enhanced memory and learning capabilities.
- Reduced Neuroinflammation : Markers of inflammation were significantly lower compared to control groups.
- Decreased Amyloid Burden : Histological analysis revealed reduced amyloid plaque formation in treated mice.
These findings underscore the potential of this compound as a therapeutic agent for AD by addressing both cholinergic deficits and neuroinflammatory processes .
Case Studies
A notable case study involved a cohort of SAMP8 mice treated with varying doses of this compound over a period of eight weeks. The study reported:
- Behavioral Assessments : Significant improvements were observed in maze navigation tests.
- Biochemical Analysis : Elevated levels of EETs were detected in the brains of treated mice, corroborating the inhibition of sEH.
This study highlights the compound's potential to modulate biochemical pathways associated with cognitive decline .
属性
分子式 |
C29H31ClF3N5O3 |
---|---|
分子量 |
590.0 g/mol |
IUPAC 名称 |
1-[1-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C29H31ClF3N5O3/c30-18-5-10-23-25(17-18)37-24-4-2-1-3-22(24)27(23)34-14-11-26(39)38-15-12-20(13-16-38)36-28(40)35-19-6-8-21(9-7-19)41-29(31,32)33/h5-10,17,20H,1-4,11-16H2,(H,34,37)(H2,35,36,40) |
InChI 键 |
WTPMKFXZAUAECV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCC(=O)N4CCC(CC4)NC(=O)NC5=CC=C(C=C5)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。